Adrafinil

説明

This compound is a mild central nervous system stimulating drug typically employed to relieve excessive sleepiness and inattention in geriatric patients. It is also been used off-label to prevent fatigue or falling asleep for extended periods of time. This compound does not currently have FDA approval and is thus unregulated in the United States. It was marketed in France and elsewhere in Europe under the trade name Olmifon until September 2011 when France's FDA equivalent reassessed the drug and withdrew marketing permission. This compound is metabolized to [modafinil].

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

induces hyperactivity

特性

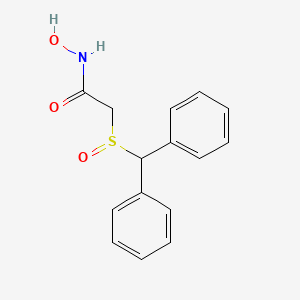

IUPAC Name |

2-benzhydrylsulfinyl-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNMLOKEMNBUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046498 | |

| Record name | Adrafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-13-7 | |

| Record name | Adrafinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrafinil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adrafinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adrafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrafinil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADRAFINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI81Z4542G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Eugeroic Adrafinil: A Deep Dive into its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrafinil ((±)-2-(benzhydrylsulfinyl)-N-hydroxyacetamide) is a synthetic eugeroic, or wakefulness-promoting agent, developed in the 1970s. It is a prodrug that is metabolized in the liver to the active compound, modafinil.[1][2] While this compound itself is largely inactive, its pharmacological effects are attributable to modafinil, which has garnered significant interest for its ability to increase alertness and combat fatigue without the typical side effects of traditional stimulants.[2] This technical guide provides an in-depth exploration of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, and the experimental methodologies used to elucidate its effects.

Pharmacodynamics: The Multifaceted Mechanism of Action

The precise mechanism by which this compound, via its active metabolite modafinil, exerts its eugeroic effects is not fully understood. However, research points to a complex interplay with several neurotransmitter systems in the brain. Unlike classical stimulants, this compound does not induce widespread neuronal firing but rather targets specific pathways involved in the regulation of sleep and wakefulness.

Monoamine Transporter Interactions

Modafinil exhibits a weak affinity for the dopamine transporter (DAT) and an even lower affinity for the norepinephrine transporter (NET), while having a negligible affinity for the serotonin transporter (SERT).[3][4] By inhibiting the reuptake of dopamine, modafinil leads to an increase in extracellular dopamine levels in certain brain regions, including the nucleus accumbens and prefrontal cortex. This action is thought to be a key contributor to its wakefulness-promoting effects.

| Compound | Transporter | IC50 (µM) | Ki (µM) |

| Modafinil | Dopamine Transporter (hDAT) | 6.4 | 2.1 - 2.3 |

| Modafinil | Norepinephrine Transporter (hNET) | 35.6 | >100 |

| Modafinil | Serotonin Transporter (hSERT) | >500 | >100 |

| This compound | Dopamine Transporter (hDAT) | Data not available | Data not available |

| This compound | Norepinephrine Transporter (hNET) | Data not available | Data not available |

| This compound | Serotonin Transporter (hSERT) | Data not available | Data not available |

The Orexin/Hypocretin System

The orexin (or hypocretin) system, located in the lateral hypothalamus, plays a crucial role in maintaining wakefulness. Studies have shown that modafinil activates orexin-producing neurons. This activation is believed to be an indirect effect, possibly secondary to the modulation of other neurotransmitter systems that provide input to the orexin neurons. The activation of the orexin system leads to the release of orexin neuropeptides, which in turn excite other wakefulness-promoting centers in the brain.

Glutamatergic and GABAergic Modulation

Recent evidence suggests that this compound and modafinil can influence the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. Some studies indicate that modafinil may increase the release of glutamate and decrease the release of GABA, leading to a net excitatory effect in brain regions associated with arousal.

Other Neurotransmitter Systems

Modafinil has also been shown to influence other neurotransmitter systems, including histamine and serotonin, although the direct mechanisms and clinical significance of these interactions are still being investigated.

Figure 1: Metabolic conversion of this compound and its multifaceted mechanism of action in the CNS.

Pharmacokinetics

The clinical effects of this compound are intrinsically linked to the pharmacokinetics of its conversion to modafinil.

| Parameter | This compound | Modafinil |

| Bioavailability | Not specified | 40-65% |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2-4 hours |

| Elimination Half-life (t1/2) | ~1 hour | 12-15 hours |

| Metabolism | Hepatic conversion to modafinil and other metabolites | Hepatic (amide hydrolysis, CYP450 oxidation) |

| Primary Active Metabolite | Modafinil | - |

| Excretion | Primarily renal (as metabolites) | Primarily renal (as metabolites) |

Table 2: Comparative Pharmacokinetic Parameters of this compound and Modafinil.

The conversion of this compound to modafinil is the rate-limiting step for its onset of action. The longer half-life of modafinil contributes to the sustained wakefulness-promoting effects observed after this compound administration. It is important to note that long-term use of this compound has been associated with elevated liver enzymes, a consequence of its hepatic metabolism.

Experimental Protocols

The pharmacological profile of this compound and modafinil has been characterized through a variety of in vitro and in vivo experimental models.

In Vitro Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a compound to specific receptors or transporters.

Figure 2: General workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target transporter (e.g., DAT, NET, SERT) are isolated.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target and varying concentrations of the test compound (this compound or modafinil).

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.

-

Analysis: The concentration of neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: Changes in neurotransmitter levels following the administration of this compound or modafinil are analyzed to determine the drug's effect on neurotransmitter release and reuptake.

Figure 3: Schematic of an in vivo microdialysis experiment for neurotransmitter monitoring.

Electroencephalography (EEG) Studies

EEG is used to measure the electrical activity of the brain and is a key tool for assessing states of wakefulness and sleep.

Methodology:

-

Electrode Implantation: Electrodes are surgically implanted onto the surface of the cortex (epidural) and into specific muscle groups (for electromyography, EMG) of the animal.

-

Baseline Recording: Baseline EEG and EMG recordings are obtained to characterize the animal's normal sleep-wake cycle.

-

Drug Administration: this compound or modafinil is administered, and EEG/EMG activity is continuously recorded.

-

Data Analysis: The EEG data is subjected to spectral analysis to quantify the power in different frequency bands (e.g., delta, theta, alpha, beta). Changes in these frequency bands are indicative of shifts in arousal state. For example, a decrease in delta and theta power and an increase in alpha and beta power are associated with increased wakefulness.

-

Sleep Scoring: The recordings are visually or automatically scored to determine the time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

Efficacy and Potency

The eugeroic effects of this compound and modafinil have been demonstrated in various animal models and human clinical trials.

| Compound | Animal Model | Effect | Effective Dose Range | ED50 |

| This compound | Aged Beagle Dogs | Improved discrimination learning | 20 mg/kg (oral) | Data not available |

| Modafinil | Rat | Increased wakefulness | 30-300 mg/kg (i.p.) | Data not available |

| Modafinil | Mouse | Increased locomotor activity | 20-128 mg/kg (i.p.) | Data not available |

Table 3: Eugeroic and Behavioral Effects in Animal Models. While effective dose ranges are reported, specific ED50 values for wakefulness are not consistently available in the literature.

Safety and Tolerability

This compound is generally considered to have a favorable safety profile compared to traditional stimulants. It has a lower abuse potential and does not typically produce the euphoria, anxiety, or rebound hypersomnia associated with amphetamines. However, as previously mentioned, a significant concern with long-term this compound use is the potential for hepatotoxicity, as indicated by elevated liver enzymes. Regular monitoring of liver function is recommended for individuals using this compound for extended periods.

Conclusion

This compound serves as a valuable eugeroic agent through its metabolic conversion to modafinil. Its unique pharmacological profile, characterized by a multifaceted modulation of key neurotransmitter systems involved in arousal, sets it apart from classical stimulants. While the primary mechanism appears to involve weak dopamine transporter inhibition and indirect activation of the orexin system, further research is needed to fully elucidate the complex interplay of its actions. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel wakefulness-promoting agents with improved efficacy and safety profiles. The lack of comprehensive quantitative data on direct this compound binding and specific ED50 values for eugeroic effects highlights areas for future research.

References

Adrafinil as a Prodrug: A Technical Guide to its Metabolism into Modafinil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrafinil, a eugeroic compound, functions as a prodrug, undergoing hepatic metabolism to produce its pharmacologically active metabolite, modafinil. This guide provides a comprehensive technical overview of the metabolic conversion of this compound to modafinil, detailing the pharmacokinetic profiles of both compounds, the enzymatic pathways involved, and the subsequent metabolism of modafinil. Furthermore, it outlines common experimental protocols for studying this biotransformation and illustrates the key signaling pathways modulated by modafinil. All quantitative data are presented in comparative tables, and metabolic and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core processes for professionals in drug development and research.

Introduction

This compound ((RS)-2-(benzhydrylsulfinyl)-N-hydroxyacetamide) is a synthetic wakefulness-promoting agent that was first developed in the 1970s.[1] It is pharmacologically inactive in its initial form and requires metabolic conversion in the liver to its active counterpart, modafinil.[2][3] Modafinil ((RS)-2-[(diphenylmethyl)sulfinyl]acetamide) is a well-established treatment for sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[4][5] Understanding the metabolic journey from this compound to modafinil is crucial for comprehending its onset of action, duration of effects, and potential for drug-drug interactions. This document serves as a technical resource, consolidating key data and methodologies relevant to the study of this compound's role as a prodrug.

Pharmacokinetic Profiles: this compound vs. Modafinil

The pharmacokinetic properties of this compound and modafinil differ significantly, primarily due to the time required for the metabolic conversion of the former. Modafinil exhibits a more direct and predictable pharmacokinetic profile. The following tables summarize key pharmacokinetic parameters for both compounds in humans.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Modafinil

| Parameter | This compound | Modafinil |

| Bioavailability | Not explicitly defined; dependent on conversion to modafinil. | 40-65% (based on urinary excretion) |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour (for this compound itself); peak modafinil levels are delayed | 2-4 hours |

| Elimination Half-Life (t½) | ~1 hour | 12-15 hours |

| Metabolism | Hepatic conversion to modafinil and modafinilic acid | Primarily hepatic (~90%) |

| Primary Active Compound | Modafinil | Modafinil |

Table 2: Dosage Equivalence

| This compound Dosage | Approximate Equivalent Modafinil Dosage |

| 300 mg | ~100 mg |

| 600 mg | ~200 mg |

The Metabolic Pathway: From this compound to Inactive Metabolites

The biotransformation of this compound is a multi-step process that primarily occurs in the liver. The initial and most critical step is the conversion of this compound to the active modafinil. Subsequently, modafinil is further metabolized into inactive compounds that are then excreted.

Conversion of this compound to Modafinil

This compound is metabolized to modafinil through the action of hepatic enzymes. While the precise enzymatic pathways for this initial conversion are not as extensively detailed in the literature as the subsequent metabolism of modafinil, it is understood to be a rapid process.

Metabolism of Modafinil

Once formed, modafinil undergoes extensive metabolism, with approximately 90% of the dose being converted to inactive metabolites. The two major metabolites are modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056).

-

Modafinil Acid: This is the primary metabolite, formed through hydrolysis of the amide group by esterase or amidase enzymes. It is pharmacologically inactive.

-

Modafinil Sulfone: This inactive metabolite is formed through the oxidation of modafinil, a reaction partially mediated by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.

The following diagram illustrates the metabolic cascade from this compound to its final inactive metabolites.

Experimental Protocols for Studying this compound Metabolism

Investigating the metabolism of this compound involves both in vitro and in vivo models, coupled with sensitive analytical techniques for the quantification of the parent drug and its metabolites.

In Vitro Metabolism using Human Liver Microsomes

This approach allows for the study of hepatic metabolism in a controlled environment.

-

Objective: To determine the metabolic stability of this compound and identify the metabolites formed.

-

Methodology:

-

Preparation: Human liver microsomes are thawed and suspended in a phosphate buffer.

-

Incubation: this compound is added to the microsome suspension. The reaction is initiated by the addition of an NADPH-regenerating system to support the activity of CYP enzymes.

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining this compound and the formed modafinil, modafinil acid, and modafinil sulfone.

-

In Vivo Metabolism Studies in Animal Models

Animal models, such as rats or dogs, are used to study the pharmacokinetics and metabolism of this compound in a whole-organism context.

-

Objective: To determine the pharmacokinetic profile of this compound and its metabolites in a living system.

-

Methodology:

-

Dosing: A known dose of this compound is administered to the animal, typically orally.

-

Sample Collection: Blood samples are collected at predetermined time points via methods such as tail vein or jugular vein cannulation. Urine and feces may also be collected.

-

Sample Processing: Blood is processed to obtain plasma. All biological samples are stored frozen until analysis.

-

Extraction: this compound and its metabolites are extracted from the biological matrix using techniques like protein precipitation or solid-phase extraction.

-

Quantification: The concentrations of this compound, modafinil, and other metabolites in the extracts are determined using a validated LC-MS/MS method.

-

Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the quantification of this compound and its metabolites in biological matrices due to its high sensitivity and selectivity.

-

Chromatographic Separation: A C18 reverse-phase column is commonly used to separate the compounds based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid) is employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored for highly selective and sensitive quantification.

Signaling Pathways of Modafinil

The wakefulness-promoting effects of this compound are a direct consequence of the pharmacological actions of its active metabolite, modafinil. Modafinil modulates several neurotransmitter systems in the brain.

Dopamine Pathway

Modafinil binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine, leading to an increase in extracellular dopamine levels in brain regions such as the striatum and nucleus accumbens. This action is considered a key contributor to its wake-promoting effects.

Orexin, Histamine, and Norepinephrine Pathways

Modafinil also influences other key arousal systems. It has been shown to activate orexin (hypocretin) neurons in the hypothalamus. These orexin neurons project to and activate other wakefulness-promoting centers, including histaminergic neurons in the tuberomammillary nucleus (TMN) and noradrenergic neurons in the locus coeruleus. This leads to increased release of histamine and norepinephrine, further contributing to a state of heightened arousal and wakefulness.

Conclusion

This compound serves as an effective prodrug for modafinil, undergoing efficient hepatic conversion to its active form. The delay in this conversion results in a distinct pharmacokinetic profile compared to direct administration of modafinil. The metabolism of modafinil is well-characterized, proceeding primarily through amide hydrolysis and oxidation to inactive metabolites. The study of this compound's biotransformation relies on established in vitro and in vivo methodologies, with LC-MS/MS being the analytical technique of choice. The ultimate pharmacological effects of this compound are attributable to modafinil's modulation of key wakefulness-promoting neurotransmitter systems, including dopamine, orexin, histamine, and norepinephrine. This technical guide provides a foundational understanding for researchers and professionals involved in the development and study of eugeroic compounds.

References

- 1. fda.gov [fda.gov]

- 2. What is the mechanism of Modafinil? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. greendoor.org [greendoor.org]

- 5. Identification of this compound and its main metabolite modafinil in human hair. Self-administration study and interpretation of an authentic case - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Adrafinil for Research Purposes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Adrafinil, a wakefulness-promoting agent. The information is intended for a scientific audience and details the historical development, chemical synthesis protocols, mechanism of action, and key experimental findings related to this compound.

Discovery and Historical Development

This compound was first synthesized in 1974 by chemists Roger Bossard and Jean-Pierre Fouret at the French pharmaceutical company Laboratoires Lafon.[1] Initially, their research was focused on the discovery of new analgesics. However, during preclinical screening, this compound demonstrated significant psychostimulant-like effects in animal models, characterized by increased hyperactivity and wakefulness.[1] This unexpected finding shifted the research focus towards its potential as a vigilance-enhancing agent.

Two years later, in 1976, the primary and more potent active metabolite of this compound, Modafinil, was discovered.[1] Human trials for this compound commenced between 1977 and 1978, specifically investigating its efficacy in the treatment of narcolepsy.[1] Laboratoires Lafon marketed this compound in France in 1984 under the brand name Olmifon for promoting alertness, attention, and mood, particularly in the elderly.[1] Subsequently, Laboratoires Lafon was acquired by the American pharmaceutical company Cephalon. In September 2011, Cephalon voluntarily discontinued the production of Olmifon.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been approached through several routes, with the most common and well-documented methods starting from either diphenylmethanol or benzophenone. A representative synthesis scheme is outlined below, followed by a detailed experimental protocol.

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol

A common laboratory-scale synthesis of this compound involves the following key steps:

Step 1: Synthesis of Diphenylmethanethiol

-

In a 500 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and condenser, combine 15.2 g (0.2 mol) of thiourea and 150 mL of demineralized water.

-

Heat the mixture to 50°C and add 49.4 g (0.2 mol) of bromodiphenylmethane.

-

Reflux the mixture for approximately 5 minutes until the solution becomes clear.

-

Cool the solution to 20°C and add 200 mL of 2.5 N NaOH dropwise while maintaining the temperature.

-

Reflux the mixture again for 30 minutes.

-

After cooling to room temperature, acidify the aqueous solution with 45 mL of concentrated hydrochloric acid.

-

Extract the resulting oil with 250 mL of diethyl ether.

-

Wash the organic phase with water (4 x 80 mL) and dry over magnesium sulfate to yield crude diphenylmethanethiol.

Step 2: Synthesis of Benzhydrylthioacetic acid

-

In a 250 mL flask with a magnetic stirrer and reflux condenser, dissolve 10 g (0.05 mol) of diphenylmethanethiol and 2 g (0.05 mol) of NaOH in 60 mL of demineralized water.

-

Stir for 10 minutes, then add a solution of 7 g (0.075 mol) of chloroacetic acid and 3 g (0.075 mol) of NaOH in 60 mL of demineralized water.

-

Gently warm the mixture to about 50°C for 15 minutes.

-

Wash the aqueous solution with 50 mL of ether, decant, and then acidify with concentrated hydrochloric acid to precipitate the product.

Step 3: Synthesis of this compound

-

The benzhydrylthioacetic acid is first converted to its corresponding ester and then reacted with hydroxylamine to form benzhydryl-thioacetohydroxamic acid.

-

Oxidize 10.4 g (0.038 mol) of benzhydryl-thioacetohydroxamic acid at 40°C for 2 hours using 3.8 mL (0.038 mol) of 33% hydrogen peroxide in 100 mL of acetic acid.

-

After the oxidation is complete, evaporate the acetic acid under reduced pressure.

-

Take up the residual oil in 60 mL of ethyl acetate, which will cause the product to crystallize.

-

Filter the crystallized product and recrystallize from a 3:2 (v/v) mixture of ethyl acetate and isopropyl alcohol to yield pure this compound.

Pharmacology and Mechanism of Action

This compound is a prodrug, meaning it is biologically inactive until it is metabolized in the body. Its primary pharmacological effects are attributable to its active metabolite, Modafinil.

Pharmacokinetics

| Parameter | Value | Reference |

| Bioavailability | ~80% | |

| Metabolism | Hepatic | |

| Primary Active Metabolite | Modafinil | |

| Other Metabolites | Modafinil acid (CRL-40467), Modafinil sulfone (CRL-41056) | |

| Onset of Action | 45-60 minutes (oral, on an empty stomach) | |

| Half-life (this compound) | ~1 hour | |

| Half-life (Modafinil) | 12-15 hours |

Pharmacodynamics and Proposed Signaling Pathways

The precise mechanism of action of Modafinil is not fully elucidated, but it is known to differ from traditional psychostimulants like amphetamines. The initial hypothesis that this compound and Modafinil act as α1-adrenergic receptor agonists is now considered less likely, as they do not bind directly to this receptor and lack the typical peripheral sympathomimetic side effects.

Current research suggests a multi-faceted mechanism involving several neurotransmitter systems. Modafinil has been shown to be a weak, atypical dopamine reuptake inhibitor.

Caption: Proposed mechanism of action of this compound.

Preclinical and Clinical Research Data

Preclinical Data

Animal studies were instrumental in identifying the psychostimulant properties of this compound. A significant dose-dependent increase in motor activity was observed in mice without the peripheral sympathomimetic effects typical of other stimulants.

Clinical Data

The primary clinical application of this compound was in the treatment of narcolepsy and vigilance disorders in the elderly. Clinical trials have demonstrated its efficacy in improving wakefulness. As this compound's effects are mediated by Modafinil, clinical data for Modafinil is highly relevant.

Table 2: Efficacy of Modafinil in Narcolepsy Clinical Trials

| Study Outcome | Placebo | Modafinil (200 mg/day) | Modafinil (400 mg/day) | Reference |

| Change in Epworth Sleepiness Scale (ESS) Score | - | -3.34 (95% CI: -4.13 to -2.56) | - | |

| Change in Maintenance of Wakefulness Test (MWT) Latency (minutes) | - | +3.56 (95% CI: 2.25 to 4.86) | - | |

| Increase in Mean Sleep Latency on MWT | Baseline | 40% increase | 54% increase |

Table 3: Binding Affinity of Modafinil

| Target | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | 1930 |

Experimental Workflow for Evaluation

A typical preclinical or clinical experimental workflow to evaluate the efficacy of a wakefulness-promoting agent like this compound would involve several key stages.

Caption: A typical experimental workflow for this compound.

Conclusion

This compound holds a significant place in the history of psychostimulant development, primarily due to its role as the precursor to Modafinil. While no longer marketed, research into its synthesis and mechanism of action continues to provide valuable insights for the development of novel wakefulness-promoting agents. The data presented in this guide offer a foundational understanding for researchers and professionals in the field of drug discovery and development.

References

Adrafinil's Pharmacological Impact on Dopaminergic, Noradrenergic, and Histaminergic Systems: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrafinil, a prodrug to the wakefulness-promoting agent modafinil, exerts a complex and multifactorial influence on central nervous system (CNS) arousal pathways.[1][2][3][4][5] Its pharmacological effects, mediated by its active metabolite modafinil, are primarily centered on the modulation of dopamine (DA), norepinephrine (NE), and histamine (HA) neurotransmitter systems. This technical guide provides an in-depth analysis of these interactions, presenting key quantitative data, detailing the experimental protocols used to elucidate these mechanisms, and visualizing the associated signaling pathways. The primary mechanism involves the inhibition of dopamine and norepinephrine reuptake transporters, with a secondary, indirect action on the histaminergic system, distinguishing its profile from classical psychostimulants.

Introduction: From this compound to Modafinil

This compound (2-(diphenylmethyl)sulfinyl-N-hydroxyacetamide) is biologically inactive and must first undergo hepatic metabolism to its active form, modafinil. This conversion process means that the pharmacological effects of this compound are attributable to the actions of modafinil. Consequently, this document will focus on the well-documented mechanisms of modafinil to understand this compound's impact on the dopamine, norepinephrine, and histamine systems. Modafinil's unique profile as an "atypical" stimulant stems from its selective action on specific neurotransmitter pathways without the widespread neuronal activation characteristic of amphetamines.

The Dopaminergic System: Transporter Inhibition and Extracellular Elevation

Modafinil's primary and most well-characterized mechanism is its action as a dopamine transporter (DAT) inhibitor. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft, leading to a sustained increase in extracellular dopamine concentrations in key brain regions, including the nucleus accumbens and striatum.

Quantitative Data: DAT Occupancy and Inhibition

Positron Emission Tomography (PET) studies and in vitro assays have quantified modafinil's affinity for and functional effect on the dopamine transporter.

| Parameter | Value | Brain Region/System | Study Type |

| DAT Occupancy | 51.4% | Striatum | In vivo PET (Human, 200 mg dose) |

| 56.9% | Striatum | In vivo PET (Human, 300 mg dose) | |

| 53.8% | Caudate | In vivo PET (Human, 200/400 mg) | |

| 47.2% | Putamen | In vivo PET (Human, 200/400 mg) | |

| 39.3% | Nucleus Accumbens | In vivo PET (Human, 200/400 mg) | |

| 35% (±12%) | Striatum | In vivo PET (Rhesus Monkey, 5 mg/kg) | |

| 54% (±3%) | Striatum | In vivo PET (Rhesus Monkey, 8 mg/kg) | |

| Inhibitory Concentration (IC₅₀) | 6.4 µM | Human DAT | In vitro [³H]dopamine transport assay |

Experimental Protocols

2.2.1 In Vivo Dopamine Transporter (DAT) Occupancy via PET:

-

Objective: To quantify the percentage of DATs blocked by modafinil in the living human or non-human primate brain.

-

Methodology: Healthy volunteers or subjects (e.g., rhesus monkeys) undergo a baseline PET scan using a specific radioligand with high affinity for DAT, such as [¹¹C]cocaine, [¹⁸F]FE-PE2I, or [¹¹C]PE2I. Following oral or intravenous administration of a specified dose of modafinil, a second PET scan is performed. The binding potential (BP) of the radioligand is measured before (BP_base) and after (BP_drug) drug administration. DAT occupancy is calculated using the formula: Occupancy (%) = [(BP_base - BP_drug) / BP_base] * 100. Blood samples are often taken concurrently to correlate plasma drug concentration with occupancy levels.

2.2.2 In Vitro Dopamine Transport Inhibition Assay:

-

Objective: To determine the concentration of modafinil required to inhibit 50% of dopamine transport activity (IC₅₀).

-

Methodology: Human Embryonic Kidney (HEK) cells are genetically engineered to express the human dopamine transporter (DAT-HEK). These cells are incubated with varying concentrations of modafinil. Subsequently, a radiolabeled substrate, typically tritiated dopamine ([³H]DA), is introduced. The amount of radioactivity taken up by the cells is measured using scintillation counting. The concentration of modafinil that reduces the uptake of [³H]DA by 50% compared to a control (no drug) condition is determined as the IC₅₀ value.

Signaling Pathway Visualization

Caption: Modafinil inhibits the dopamine transporter (DAT), blocking dopamine reuptake.

The Noradrenergic System: A Dual-Action Hypothesis

Modafinil also interacts with the norepinephrine system, contributing to its wake-promoting effects. Evidence points to its role as an inhibitor of the norepinephrine transporter (NET), paralleling its action on DAT. Some studies also suggest a potential partial agonism at α1B-adrenergic receptors, though this mechanism is less substantiated than its transporter activity.

Quantitative Data: NET Occupancy and Inhibition

| Parameter | Value | Brain Region/System | Study Type |

| NET Occupancy | 16% (±7.8%) | Thalamus | In vivo PET (Rhesus Monkey, 5 mg/kg) |

| 44% (±12%) | Thalamus | In vivo PET (Rhesus Monkey, 8 mg/kg) | |

| Inhibitory Concentration (IC₅₀) | 35.6 µM | Human NET | In vitro [³H]norepinephrine transport assay |

| Receptor Action | Partial Agonist | Alpha-1B Adrenergic Receptor | In vitro studies |

Experimental Protocols

3.2.1 In Vivo Norepinephrine Transporter (NET) Occupancy via PET:

-

Objective: To quantify the percentage of NETs blocked by modafinil in the living brain.

-

Methodology: This protocol is analogous to the DAT occupancy studies. In non-human primates, a specific NET radioligand, such as --INVALID-LINK---2-(alpha-(2-methoxyphenoxy)-benzyl)morpholine, is used. PET scans are conducted before and after modafinil administration to measure the displacement of the radioligand, from which NET occupancy is calculated. The thalamus is often a region of interest due to its high density of NETs.

3.2.2 In Vitro Norepinephrine Transport Inhibition Assay:

-

Objective: To determine the IC₅₀ of modafinil at the human norepinephrine transporter.

-

Methodology: The assay is performed using HEK cells engineered to express the human NET (NET-HEK). Cells are treated with various concentrations of modafinil, followed by the addition of radiolabeled norepinephrine ([³H]NE). The reduction in cellular uptake of [³H]NE is measured, and the IC₅₀ is calculated as the drug concentration causing 50% inhibition of transport.

Signaling Pathway Visualization

Caption: Modafinil inhibits the norepinephrine transporter (NET), increasing synaptic NE.

The Histaminergic System: An Indirect Activation Pathway

Unlike its direct action on catecholamine transporters, modafinil's effect on the histamine system is indirect. Studies have shown that modafinil administration increases the release of histamine in the anterior hypothalamus, a key brain region for promoting wakefulness. The prevailing hypothesis is that modafinil does not act directly on histaminergic neurons. Instead, it is thought to activate orexinergic neurons or attenuate inhibitory GABAergic input to the tuberomammillary nucleus (TMN), the sole source of neuronal histamine in the brain. This indirect activation of the histaminergic system is a crucial component of its wake-promoting effects.

Experimental Protocols

4.1.1 In Vivo Microdialysis for Histamine Release:

-

Objective: To measure extracellular histamine levels in specific brain regions of freely moving animals following modafinil administration.

-

Methodology: A microdialysis probe is surgically implanted into the anterior hypothalamus of a rat. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant, slow rate. Molecules in the extracellular fluid, including histamine, diffuse across the probe's semipermeable membrane into the aCSF, which is then collected in fractions over time. After establishing a stable baseline, modafinil (e.g., 75 or 150 mg/kg, i.p.) is administered. The histamine concentration in the collected dialysate fractions is quantified using a sensitive analytical method like high-performance liquid chromatography (HPLC) with fluorescence detection. An increase in histamine concentration post-drug administration compared to baseline indicates enhanced release.

Signaling Pathway Visualization

Caption: Modafinil indirectly increases histamine release, likely via orexin or GABA systems.

Conclusion

The pharmacological profile of this compound, through its active metabolite modafinil, is defined by a targeted modulation of key arousal systems. Its primary mechanism is the inhibition of dopamine and norepinephrine transporters, leading to increased synaptic availability of these catecholamines. This action is supported by robust quantitative data from in vivo PET imaging and in vitro transporter assays. Furthermore, its unique ability to indirectly enhance hypothalamic histamine release distinguishes it from classical stimulants and contributes significantly to its wake-promoting efficacy. A comprehensive understanding of these distinct yet synergistic mechanisms is critical for researchers and drug development professionals exploring its therapeutic potential and refining the development of novel CNS modulators.

References

The Historical Development of Adrafinil: A Technical Whitepaper

Foreword: This document provides an in-depth technical overview of the historical development of Adrafinil (CRL-40028), a wakefulness-promoting agent, by Louis Lafon Laboratories. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the compound's discovery, preclinical and clinical evaluation, mechanism of action, and synthesis.

Executive Summary

Discovered in 1974 by Louis Lafon Laboratories, this compound was initially investigated for analgesic properties but was subsequently identified as a novel psychostimulant. It became the first of a new class of eugeroic drugs, distinct from traditional amphetamine-based stimulants. Preclinical studies demonstrated its ability to increase locomotor activity in a dose-dependent manner without inducing stereotypy. Clinical trials in the late 1970s and early 1980s explored its efficacy in treating narcolepsy and depression, leading to its marketing in France in 1984 under the trade name Olmifon. A pivotal discovery in 1976 was the identification of its active metabolite, Modafinil (CRL-40476), which exhibited a more potent and specific pharmacological profile. This whitepaper details the key experimental data, protocols, and evolving understanding of this compound's mechanism of action, which is now largely attributed to the central nervous system effects of Modafinil.

Discovery and Initial Pharmacological Screening

This compound was synthesized in 1974 by chemists at the French pharmaceutical company Louis Lafon Laboratories during a screening program for new analgesic compounds. However, initial pharmacological studies in animal models did not reveal significant analgesic effects. Instead, the compound was observed to produce psychostimulant-like effects, characterized by increased hyperactivity and wakefulness. This led to a shift in the research focus towards its potential as a central nervous system stimulant.

Preclinical Evaluation of Locomotor Activity

Early preclinical studies were crucial in characterizing the stimulant properties of this compound. These experiments were designed to quantify its effects on spontaneous motor activity in animals.

A study conducted on aged beagle dogs utilized an open-field test to assess the effects of this compound on spontaneous behavior.

-

Subjects: Aged beagle dogs.

-

Drug Administration: this compound was administered orally in capsules at doses of 10, 20, 30, or 40 mg/kg. A placebo control (lactose) was also used.

-

Study Design: A crossover design was employed, with each dog receiving all treatments.

-

Testing Procedure: The open-field tests were conducted for 10 minutes at 2 and 10 hours post-administration. Behavior was systematically recorded every fourth day over a 14-day treatment period.

-

Parameters Measured: Locomotor activity (e.g., distance traveled), directed sniffing, and urination frequency.

The preclinical studies demonstrated a dose-dependent increase in locomotor activity.

| Animal Model | Dose Range | Observed Effect on Locomotor Activity | Stereotypical Behavior | Citation |

| Aged Beagle Dogs | 10 - 40 mg/kg (oral) | Significant increase at 20, 30, and 40 mg/kg | Generally unaccompanied by stereotypical behavior | |

| Mice | 64 - 80 mg/kg (i.p.) | Significant increase in locomotion | Not specified |

Clinical Development

Following the promising preclinical results, Louis Lafon Laboratories initiated clinical trials to evaluate the therapeutic potential of this compound in humans.

Early Clinical Trials in Narcolepsy

The first human trials of this compound were conducted between 1977 and 1978, focusing on its efficacy in treating narcolepsy. Reports from these early French studies suggest that the results were inconsistent.

-

Study Design: 6-week, three-period, randomized, crossover, placebo-controlled trial.

-

Participants: 75 patients meeting international diagnostic criteria for narcolepsy.

-

Intervention: Patients received placebo, Modafinil 200 mg/day, or Modafinil 400 mg/day in divided doses (morning and noon).

-

Primary Outcome Measures:

-

Mean sleep latency on the Maintenance of Wakefulness Test (MWT).

-

Number of daytime sleep episodes and periods of severe sleepiness (from sleep logs).

-

Epworth Sleepiness Scale scores.

-

-

Secondary Outcome Measures: Nocturnal sleep initiation, maintenance, and architecture; sleep apnea; periodic leg movements.

| Treatment Group | Change in Mean Sleep Latency (MWT) vs. Placebo | Effect on Daytime Sleepiness | Citation |

| Modafinil 200 mg/day | +40% | Reduced number of daytime sleep episodes and periods of severe sleepiness; Reduced Epworth Sleepiness Scale score. | |

| Modafinil 400 mg/day | +54% | Reduced number of daytime sleep episodes and periods of severe sleepiness; Reduced Epworth Sleepiness Scale score. |

Clinical Evaluation in Depression

This compound was also investigated for its potential antidepressant effects. A clinical trial compared its efficacy to the tricyclic antidepressant clomipramine. The study reported that this compound demonstrated greater amelioration of psychomotor retardation compared to clomipramine in subjects with mild depression. Specific quantitative data from psychomotor retardation scales used in this trial are not detailed in the available literature.

Mechanism of Action: The Role of Modafinil

The pharmacological effects of this compound are primarily attributed to its in vivo metabolism to the active compound, Modafinil. This compound itself is a prodrug and is largely inactive. The conversion to Modafinil occurs in the liver and it takes approximately 45-60 minutes for active levels of the metabolite to accumulate in the bloodstream when taken orally on an empty stomach.

The precise mechanism of action of Modafinil is not fully elucidated but is understood to involve multiple neurotransmitter systems, distinguishing it from traditional amphetamine-like stimulants.

Interaction with the Dopamine Transporter

Modafinil is a weak, atypical inhibitor of the dopamine transporter (DAT). By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine concentrations. This enhanced dopaminergic signaling in brain regions associated with wakefulness and arousal is believed to be a key contributor to its eugeroic effects.

An In-Depth Technical Guide to Adrafinil's Chemical Structure and Its Relationship to Modafinil Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of adrafinil, focusing on its structural relationship to modafinil and its analogs. It includes detailed experimental protocols, quantitative pharmacological data, and visual diagrams to facilitate understanding and further research in the field of wakefulness-promoting agents.

Introduction: From Prodrug to Active Moiety

This compound (IUPAC name: (±)-2-(benzhydrylsulfinyl)-N-hydroxyacetamide) is a synthetic eugeroic, or wakefulness-promoting agent, developed in the 1970s.[1] It is a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic conversion in the body.[2][3] This biotransformation occurs primarily in the liver, where this compound is converted to its active metabolite, modafinil.[2][4] Consequently, the pharmacological effects of this compound are nearly identical to those of modafinil.

Modafinil and its subsequent analogs are classified as atypical dopamine reuptake inhibitors (DRIs). Their primary mechanism of action involves binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine in the synaptic cleft, leading to increased extracellular dopamine concentrations. This action is distinct from classical stimulants like amphetamines and is associated with a lower potential for abuse. This guide will explore the chemical structures, synthesis, structure-activity relationships (SAR), and pharmacological profiles of these compounds.

Chemical Structures and Nomenclature

This compound is the N-hydroxylated analog of modafinil. The core structure for this class of compounds is a diphenylmethyl moiety attached to a sulfinylacetamide group. The presence of the sulfoxide group creates a chiral center at the sulfur atom, leading to (R)- and (S)-enantiomers.

-

This compound: (±)-2-(benzhydrylsulfinyl)-N-hydroxyacetamide

-

Modafinil: (±)-2-(benzhydrylsulfinyl)acetamide

-

Armodafinil: The (R)-enantiomer of modafinil, which has a longer half-life than the (S)-enantiomer.

Numerous analogs have been synthesized by modifying the core modafinil structure to explore SAR and improve potency, selectivity, and pharmacokinetic properties.

Metabolic Pathway and Bioactivation

This compound's utility is entirely dependent on its conversion to modafinil. This process places a metabolic load on the liver, which can lead to the elevation of liver enzymes with prolonged use.

Upon ingestion, this compound is metabolized in the liver. The N-hydroxyacetamide group is converted to an acetamide group, yielding modafinil. While the specific enzymes catalyzing this initial conversion are not fully elucidated, subsequent metabolism of modafinil is known to be mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19, as well as amide hydrolysis. Modafinil is further metabolized into inactive compounds, primarily modafinilic acid and modafinil sulfone, which are then excreted.

Quantitative Pharmacological Data

The efficacy and safety profile of this compound, modafinil, and its analogs are defined by their pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Parameters

This compound's status as a prodrug results in a delayed onset of action compared to modafinil, typically 45-60 minutes, as the active metabolite must first accumulate. Racemic modafinil itself has a complex pharmacokinetic profile due to the different elimination rates of its enantiomers. The (R)-enantiomer (armodafinil) has a significantly longer half-life than the (S)-enantiomer. This leads to higher plasma concentrations of armodafinil later in the day compared to an equivalent dose of racemic modafinil.

| Compound | Tmax (hours) | Cmax (µg/mL) | AUC (µg·h/mL) | Terminal Half-life (t½) (hours) |

| This compound | ~1.0-2.0 | N/A | N/A | ~1.0 |

| Modafinil (Racemic) | ~2.0-4.0 | 6.4 (200 mg dose) | 66.4 (200 mg dose) | ~13-15 (effective) |

| Armodafinil (R-Modafinil) | ~2.0 (fasted) | 7.4 (200 mg dose) | 108.8 (200 mg dose) | ~15 |

| S-Modafinil | N/A | N/A | N/A | ~4-5 |

Data compiled from multiple sources. Values are approximate and can vary based on study design and patient population.

Binding Affinities and Structure-Activity Relationship (SAR)

The primary therapeutic target for this class of drugs is the dopamine transporter (DAT). Binding affinities for DAT, as well as for the serotonin (SERT) and norepinephrine (NET) transporters, are crucial for determining a compound's potency and selectivity. Research into modafinil analogs has yielded compounds with significantly higher affinity and selectivity for DAT compared to the parent compound.

Key SAR Insights:

-

Stereochemistry: The (R)-enantiomer of modafinil generally exhibits a higher binding affinity for DAT than the (S)-enantiomer.

-

Sulfoxide vs. Sulfide: Replacing the sulfoxide moiety with a sulfide can decrease DAT affinity while increasing affinity for SERT and NET.

-

Amide Substitution: Replacing the primary amide with substituted piperazines or other heterocyclic groups has led to some of the most potent and selective DAT inhibitors in this class (e.g., JJC8-016, 11b).

-

Aryl Substitution: Adding para-halo substituents (e.g., fluorine) to the diphenyl rings can modulate binding affinity.

| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |

| (±)-Modafinil | 22520 | >100,000 | >100,000 | N/A | N/A |

| (R)-Modafinil | 3050 | >100,000 | >100,000 | N/A | N/A |

| JJC8-016 | 116 | 3848 | 360 | 33.2 | 3.1 |

| JJC8-088 | 1.8 | 13.9 | 10.6 | 7.7 | 5.9 |

| JJC8-091 | 289 | 298 | 1010 | 1.0 | 3.5 |

| Compound 11b | 2.53 | 78.6 | 336 | 31.1 | 132.8 |

| Cocaine | ~255 | ~310 | ~530 | ~1.2 | ~2.1 |

Data compiled from multiple sources. Kᵢ is the inhibitory constant; a lower value indicates higher binding affinity.

Experimental Protocols

Representative Synthesis of Modafinil

The synthesis of modafinil is typically achieved through the oxidation of its sulfide precursor, 2-(benzhydrylthio)acetamide.

Protocol:

-

Synthesis of 2-(benzhydrylthio)acetamide (Precursor):

-

To a solution of benzhydrol, add thioglycolic acid and an acid catalyst such as trifluoroacetic acid (TFA).

-

Heat the mixture under reflux. After cooling, the intermediate 2-(benzhydrylthio)acetic acid is isolated.

-

The carboxylic acid is then converted to an acid chloride using thionyl chloride in a suitable solvent like benzene.

-

The resulting acid chloride is carefully added to a solution of ammonium hydroxide in dichloromethane to form 2-(benzhydrylthio)acetamide. The product is isolated and purified.

-

-

Oxidation to Modafinil:

-

Dissolve 2-(benzhydrylthio)acetamide in glacial acetic acid.

-

Add a controlled amount of hydrogen peroxide (e.g., 30% H₂O₂) dropwise while maintaining the temperature at approximately 40-45°C.

-

Stir the reaction mixture for several hours until the oxidation is complete.

-

Add water to the mixture to precipitate the crude modafinil.

-

The product is collected by filtration and can be purified by recrystallization from a solvent such as methanol.

-

In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the human dopamine transporter (hDAT).

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hDAT.

-

Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

-

Assay Buffer: Phosphate-buffered saline (PBS) or similar.

-

Instrumentation: Cell harvester, liquid scintillation counter.

Protocol:

-

Membrane Preparation: Culture hDAT-expressing HEK293 cells and harvest them. Prepare cell membranes through homogenization and centrifugation to isolate the fraction containing the transporters.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of the prepared cell membrane homogenate.

-

A fixed concentration of the radioligand, [³H]WIN 35,428 (typically at its Kₑ concentration).

-

A range of concentrations of the test compound (e.g., modafinil analog). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known DAT inhibitor like GBR-12909).

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of bound radioligand. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ value.

Mechanism of Action and Signaling

The wakefulness-promoting effects of modafinil are complex and not fully understood, but are primarily initiated by its inhibition of the dopamine transporter (DAT).

-

DAT Inhibition: Modafinil binds to DAT on the presynaptic membrane of dopaminergic neurons.

-

Increased Synaptic Dopamine: This binding blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in the concentration and duration of dopamine signaling.

-

Receptor Activation: Elevated dopamine levels lead to increased activation of postsynaptic dopamine receptors (D1 and D2).

-

Hypothalamic Modulation: This enhanced dopaminergic signaling is thought to modulate key arousal centers in the brain, particularly in the hypothalamus.

-

Orexin and Histamine Release: Modafinil's action leads to the activation of orexinergic neurons, increasing the release of the neuropeptide orexin (also known as hypocretin), a critical regulator of wakefulness. It also increases the release of histamine, another key neurotransmitter involved in maintaining arousal.

-

Promotion of Wakefulness: The combined effects on these neurotransmitter systems result in stabilized wakefulness, increased alertness, and enhanced cognitive function.

Conclusion

This compound serves as a metabolic precursor to modafinil, the foundational compound for a class of atypical dopamine transporter inhibitors. The study of modafinil analogs has revealed critical structure-activity relationships, where modifications to the sulfoxide, amide, and aryl moieties can dramatically alter binding affinity and selectivity for monoamine transporters. This has led to the development of novel compounds with high potency and selectivity for DAT, which hold promise as potential therapeutics for a range of CNS disorders. The detailed protocols and quantitative data presented in this guide provide a framework for researchers to further explore this important class of molecules.

References

Early Clinical Investigations of Adrafinil: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrafinil (CRL-40028) is a wakefulness-promoting agent developed in the 1970s by the French pharmaceutical company Lafon.[1][2] It was first marketed in France in 1985 under the trade name Olmifon for the treatment of disorders of vigilance, attention, and ideomotor slowing, particularly in the elderly.[3][4] this compound is a prodrug, meaning it is metabolized in the body to its active form, modafinil.[3] This conversion is central to its pharmacological effects. The early clinical research on this compound, predominantly conducted in France and published in French-language journals, laid the groundwork for the later development and broader clinical use of modafinil. This review synthesizes the available data from these foundational studies, focusing on their methodologies and key findings.

Metabolic Pathway and Mechanism of Action

This compound is metabolized in the liver to produce modafinil and the inactive metabolite, modafinilic acid. The effects of this compound are therefore primarily attributable to modafinil. Effects are typically observed within 45-60 minutes of oral administration on an empty stomach. The R-enantiomer of its active metabolite, modafinil, has a notably longer half-life of 12 to 15 hours compared to the S-enantiomer's 4 to 5 hours.

The precise mechanism of action of modafinil is not fully elucidated but is understood to be distinct from traditional stimulants. It is believed to modulate several neurotransmitter systems. Evidence suggests it may act as a weak, atypical dopamine transporter (DAT) blocker, leading to reduced dopamine reuptake. Other proposed mechanisms include the modulation of glutamate and GABA transmission, an increase in serotonin release, and the activation of orexin neurotransmission.

Metabolic Conversion of this compound to its Active Metabolite, Modafinil.

Early Clinical Studies in Narcolepsy and Hypersomnia

The initial human trials of this compound were conducted in the late 1970s by French researcher Michel Jouvet. These studies focused on individuals with narcolepsy and hypersomnia.

Experimental Protocol:

-

Participants: Patients diagnosed with narcolepsy or idiopathic hypersomnia.

-

Dosage: Described as "large doses," though specific quantities from these initial trials are not consistently reported.

-

Administration: Oral.

-

Outcome Measures: Assessment of excessive daytime sleepiness and the frequency of sleep attacks.

Summary of Findings:

The results of these initial trials were described as "inconsistent." This ultimately led to the investigation of this compound's primary metabolite, modafinil, which was found to be more potent and produced more consistent results in reducing excessive daytime sleepiness in narcoleptic patients.

Clinical Investigations in the Elderly

A significant portion of the early clinical research on this compound focused on its potential benefits for elderly patients experiencing age-related declines in vigilance, attention, and motor function. A review by Milgram and colleagues summarizes a series of six such studies.

Experimental Protocol (General Workflow):

Generalized Workflow of Early Placebo-Controlled Trials of this compound in the Elderly.

Summary of Findings in Elderly Populations:

| Study Focus | Participant Population | Dosage | Key Reported Outcomes |

| Vigilance and Cognition | Ambulatory and hospitalized patients (≥ 45 years, majority > 65) with deficits in attention, sleep, memory, and mild depression. | Not specified in reviews. | Improvements in vigilance, attention, memory, orientation, depression, fatigue, autonomy, and sociability. |

| Ideomotor Deficits | Patients with "general suppression in voluntary movements, deficits in organizing motor sequences, paralysis of decision, and paralysis of functional motor action." | Not specified in reviews. | Reported improvements in ideomotor deficits. |

| Depression and Psychomotor Retardation | Subjects with mild depression not meeting criteria for major depressive disorder. | Not specified in reviews. | Greater improvement in depression and psychomotor retardation compared to clomipramine. |

Side Effects and Adverse Events in Early Studies

The early clinical trials of this compound documented a range of side effects, which were generally reported as infrequent and inconsistent. However, subsequent case reports have highlighted more severe potential adverse effects.

| Reported Side Effect | Context |

| Commonly Reported | Headache, disturbed sleep, anxiety or "jitteriness". |

| Gastrointestinal | Stomach pain, nausea. |

| Dermatological | Skin irritation. |

| Neurological/Psychiatric | In rare cases, orofacial dyskinesia has been reported with prolonged use (e.g., 900 mg daily for 10 months). |

| Hepatic | As this compound is metabolized by the liver, prolonged use has been associated with elevated liver enzymes, indicating potential for hepatotoxicity. |

Conclusion

The early clinical studies on this compound, conducted primarily in France, established its role as a vigilance-promoting agent, particularly in elderly populations with cognitive and attentional deficits. These studies were instrumental in identifying the therapeutic potential of its active metabolite, modafinil. While the available English-language literature provides a valuable qualitative overview of these trials, a lack of detailed quantitative data and specific experimental protocols limits a more in-depth comparative analysis. The findings consistently pointed towards improvements in vigilance, attention, and mood, with a side effect profile that, while generally mild, includes rare but serious adverse events with long-term use. This foundational research paved the way for the more extensive clinical development of modafinil as a treatment for narcolepsy and other sleep disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Modafinil: its discovery, the early European and North American experience in the treatment of narcolepsy and idiopathic hypersomnia, and its subsequent use in other medical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. psychiatryonline.org [psychiatryonline.org]

Neurophysiological Effects of Adrafinil in Animal Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adrafinil is a wakefulness-promoting agent (eugeroic) developed in the 1970s. It is a prodrug, meaning it is metabolized in the body to its active form, Modafinil. Consequently, the vast majority of research into its mechanism of action has been conducted on Modafinil. This guide synthesizes the key findings from animal model studies, focusing on the neurochemical, electrophysiological, and behavioral effects of this compound and its active metabolite. We provide quantitative data from seminal studies, detailed experimental protocols, and visualizations of key pathways to offer a comprehensive technical overview for research and development professionals.

Metabolism of this compound to Modafinil

Upon oral administration, this compound is metabolized in the liver to produce the pharmacologically active compound Modafinil, as well as inactive metabolites such as modafinil acid and modafinil sulfone. This conversion process is fundamental to understanding its mechanism of action, as the neurophysiological effects are exerted by Modafinil. The onset of action for this compound is therefore delayed compared to Modafinil, typically taking 45-60 minutes as the active metabolite accumulates in the bloodstream.

Caption: Metabolic conversion of this compound to Modafinil.

Neurochemical Effects

The wakefulness-promoting effects of this compound/Modafinil are attributed to its modulation of several neurotransmitter systems. Its primary mechanism is considered to be the inhibition of the dopamine transporter (DAT), though its actions on other systems like glutamate, GABA, and orexin are also critical.

Dopaminergic System

Modafinil binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine, leading to increased extracellular dopamine levels, particularly in the nucleus accumbens.[1][2] However, its binding affinity is significantly lower than that of traditional stimulants like cocaine.[3][4] This atypical interaction at the DAT may contribute to its lower abuse potential.[2]

Glutamatergic and GABAergic Systems

Studies in rats have demonstrated that Modafinil can increase excitatory glutamatergic transmission while reducing inhibitory GABAergic transmission in key brain regions. An acute 100 mg/kg dose of Modafinil was found to significantly increase glutamate release in the ventromedial thalamus, ventrolateral thalamus, and hippocampus, with no corresponding effect on GABA release in these areas. In the medial preoptic area and posterior hypothalamus, Modafinil increases glutamate and decreases GABA levels. Further studies showed that at a 100 mg/kg dose, Modafinil preferentially inhibits striato-pallidal GABA release.

Orexin/Hypocretin System

Modafinil has been shown to activate orexin-producing neurons in the perifornical area of the hypothalamus. This activation is considered a key pathway for its wakefulness-promoting effects, as the orexin system is a critical regulator of arousal. Studies in orexin-null mice have shown that while Modafinil can still promote wakefulness, suggesting other mechanisms are also at play, the orexin system may mediate some of its alerting effects.

Caption: Proposed synaptic mechanisms of Modafinil action.

Quantitative Data Summary

Table 1: Neurochemical Effects of Modafinil in Animal Models

| Parameter | Animal Model | Dose/Concentration | Brain Region | Observed Effect | Reference |

| DAT Binding Affinity (Ki) | Guinea Pig Striatum | In vitro | Striatum | 1,930 nM | |

| DAT Binding Affinity (Ki) | HEK293 Cells (hDAT) | In vitro | N/A | ~2,100 nM (2.1 µM) | |

| DAT Inhibition (IC50) | Rat Hippocampus | In vitro | Hippocampus | 11,110 nM (11.11 µM) | |

| Extracellular Glutamate | Awake Rat | 100 mg/kg, i.p. | Thalamus, Hippocampus | Maximal increase | |

| Extracellular GABA | Conscious Rat | 100 mg/kg, i.p. | Striatum & Globus Pallidus | ~15% decrease from basal | |

| Extracellular GABA | Conscious Rat | 300 mg/kg, i.p. | Substantia Nigra | ~41% decrease from basal | |

| Orexin Neuron Activation | Rat | 75 mg/kg | Perifornical Hypothalamus | Threefold increase in Fos-IR orexin neurons |

Table 2: Behavioral & Cognitive Effects of this compound in Aged Canines

| Parameter | Animal Model | Dose | Test | Observed Effect | Reference |

| Locomotor Activity | Aged Beagle Dogs | 20, 30, 40 mg/kg, p.o. | Open-Field Test | Significant, dose-dependent increase in locomotion | |

| Discrimination Learning | Aged Beagle Dogs | 20 mg/kg, p.o. | Size/Intensity Discrimination | Significant decrease in errors and trials to criterion | |

| Working Memory | Aged Beagle Dogs | 20 mg/kg, p.o. | DNMP Task | Significant impairment (increase in errors) |

Table 3: Electrophysiological Effects of this compound in Aged Canines

| Parameter | Animal Model | Dose | Brain Region | Observed Effect | Reference |

| EEG Power Spectrum | Aged Beagle Dogs | 10, 20, 40 mg/kg, p.o. | Parietal Lobe | Decrease in delta and theta activity; Increase in alpha and beta activity |

Experimental Protocols

Protocol: Open-Field Test for Locomotor Activity

-

Subjects: Aged Beagle dogs (9-16 years old).

-

Apparatus: A standard canine open-field apparatus.

-

Dosing: this compound (10, 20, 30, or 40 mg/kg) or placebo (lactose) administered orally (p.o.) in capsules. A crossover design is used where each dog receives all treatments.

-

Procedure:

-

Habituation: Dogs are habituated to the testing room and apparatus prior to the experiment.

-

Baseline: Baseline open-field tests are performed on multiple days before the treatment phase begins.

-

Treatment: this compound or placebo is administered daily for the duration of the study (e.g., 14-33 days).

-

Testing: Spontaneous behavior is recorded in 10-minute sessions. Tests are conducted at set intervals post-administration (e.g., 2 and 10 hours) on specific days of the treatment period (e.g., every fourth day).

-

Data Analysis: Locomotor activity (e.g., distance traveled, number of grid lines crossed), sniffing, urination, and stereotypical behaviors are quantified and analyzed.

-

Protocol: Discrimination Learning Task

-

Subjects: Aged Beagle dogs.

-

Apparatus: A canine adaptation of the Wisconsin General Test Apparatus (WGTA).

-

Dosing: this compound (20 mg/kg, p.o.) or placebo administered 2 hours prior to the training session.

-

Procedure:

-

Task: Dogs are trained on either a size or intensity discrimination task.

-

Training: Training continues until the dogs reach a pre-determined criterion of performance (e.g., a certain percentage of correct trials over a block of sessions) or a maximum number of sessions (e.g., 40) is reached.

-

Design: A counterbalanced design is used where dogs are tested on one task under this compound and a second task under placebo, with the order of tasks and treatments varied across subjects.

-

Data Analysis: The number of trials and errors required to reach criterion are the primary dependent variables. Response latency can also be measured to assess motivation.

-

Protocol: In Vivo Microdialysis

-

Subjects: Male Sprague-Dawley or Wistar rats.

-

Surgery: Under anesthesia, guide cannulae for the microdialysis probe are stereotaxically implanted targeting specific brain regions (e.g., nucleus accumbens, hippocampus, thalamus).

-

Dosing: Modafinil (e.g., 30-300 mg/kg) is administered intraperitoneally (i.p.).

-

Procedure:

-

Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane) is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Modafinil or vehicle is administered.

-

Post-Drug Collection: Sample collection continues for several hours post-injection.

-

Analysis: Neurotransmitter concentrations (e.g., glutamate, GABA, dopamine) in the dialysate are quantified using High-Performance Liquid Chromatography (HPLC).

-

Caption: Experimental workflow for a canine cognitive study.

Conclusion and Future Directions